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molecular formula C13H16O2 B8810877 7-Phenylheptane-2,5-dione CAS No. 61363-11-9

7-Phenylheptane-2,5-dione

Cat. No. B8810877
M. Wt: 204.26 g/mol
InChI Key: QOJXCPCFIDQVJB-UHFFFAOYSA-N
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Patent
US04035395

Procedure details

67.1 g (0.5 mol) of hydrocinnamaldehyde, 35.1 g (0.5 mol) of methyl vinyl ketone, 13.5 g (0.05 mol) of Cat. 1, 20.2 g (0.2 mol) of triethylamine and 500 ml of ethanol are brought together, in the manner described in Example 1. The product is worked up as described in Example 21. Fractional distillation gives 1-phenyl-heptane-3,6-dione.
Quantity
67.1 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH:11]([C:13]([CH3:15])=[O:14])=[CH2:12].C(N(CC)CC)C>C(O)C>[C:4]1([CH2:3][CH2:2][C:1](=[O:10])[CH2:12][CH2:11][C:13](=[O:14])[CH3:15])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
67.1 g
Type
reactant
Smiles
C(CCC1=CC=CC=C1)=O
Step Two
Name
Quantity
35.1 g
Type
reactant
Smiles
C(=C)C(=O)C
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Fractional distillation

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(CCC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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